molecular formula C9H15NO4 B115880 Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS No. 156970-96-6

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Cat. No. B115880
CAS RN: 156970-96-6
M. Wt: 201.22 g/mol
InChI Key: WDPDIPXYVCLBCI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, also known as moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in treating depression and anxiety disorders.

Mechanism of Action

Moclobemide works by selectively inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for breaking down monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate increases the levels of these neurotransmitters in the brain, which can lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to improved mood and reduced anxiety. Additionally, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is that it is a reversible inhibitor of MAO-A, which means that its effects are temporary and can be easily reversed. This makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological processes. However, one limitation of this compound is that it can interact with other medications and should be used with caution in patients with certain medical conditions.

Future Directions

There are a number of future directions for research on Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. One area of research is the development of new and more selective MAO-A inhibitors that may have fewer side effects and be more effective in treating depression and anxiety disorders. Additionally, research is needed to better understand the mechanisms underlying the neuroprotective effects of this compound and to explore its potential use in treating neurodegenerative disorders. Finally, research is needed to explore the potential use of this compound in combination with other medications for the treatment of psychiatric disorders.

Scientific Research Applications

Moclobemide has been extensively studied for its potential therapeutic applications in treating depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in patients with major depressive disorder and social anxiety disorder. Additionally, Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate has been studied for its potential use in treating other psychiatric disorders such as bipolar disorder and obsessive-compulsive disorder.

properties

IUPAC Name

ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPDIPXYVCLBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003986
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83863-72-3
Record name 1-Piperidinecarboxylic acid, 3-methoxy-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83863-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared by taking 3,4,4-trimethoxypiperidine-1-carboxylate (210 mg, 0.00085 mol) in Methanol (5 mL, 0.1 mol) and adding 4 M of Hydrogen chloride in 1,4-dioxane (5 mL). The reaction was allowed to stir for 4 h at ambient temperature. The residue obtained by removing the solvent in vacuo was used in the next step as-is (170 mg, 99%). MS calculated for C9H15NO4: (M+H) 202; found 202.1.
Name
3,4,4-trimethoxypiperidine-1-carboxylate
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

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